2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene
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Overview
Description
2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO3 It is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Fluoro-1-methoxybenzene followed by iodination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination is performed using iodine and a suitable oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups like nitro and iodine.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like tin(II) chloride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Halogenated derivatives or other substituted benzene compounds.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and iodine can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene
- 2-Iodo-4-methoxy-1-nitrobenzene
- 1-Fluoro-4-methoxy-2-nitrobenzene
Uniqueness
2-Fluoro-3-iodo-1-methoxy-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of fluorine, iodine, methoxy, and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H5FINO3 |
---|---|
Molecular Weight |
297.02 g/mol |
IUPAC Name |
2-fluoro-3-iodo-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3 |
InChI Key |
DPPNLTKXDRMGTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])I)F |
Origin of Product |
United States |
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